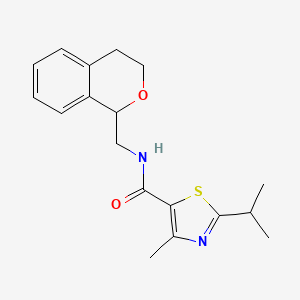

![molecular formula C15H15N3OS B5555083 N-{4-[(anilinocarbonothioyl)amino]phenyl}acetamide](/img/structure/B5555083.png)

N-{4-[(anilinocarbonothioyl)amino]phenyl}acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds often involves catalytic processes or specific reactions that can provide a basis for synthesizing "N-{4-[(anilinocarbonothioyl)amino]phenyl}acetamide". For instance, the reductive carbonylation of nitrobenzene catalyzed by Pd(II)-complexes has been proposed as a one-pot synthesis method for related compounds, indicating that similar catalytic systems might be applicable for synthesizing the compound (A. Vavasori, Marco Capponi, L. Ronchin, 2023).

Molecular Structure Analysis

The molecular structure of related compounds, such as various acetamide derivatives, can be elucidated using techniques like X-ray crystallography, NMR (Nuclear Magnetic Resonance), and molecular docking analysis. These techniques help in understanding the spatial arrangement of atoms, molecular geometry, and potential interactions with biological receptors (G. Sharma, S. Anthal, D. Geetha, et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving related compounds can vary based on the functional groups attached to the acetamide core. The reactivity can be influenced by substituents, indicating that "N-{4-[(anilinocarbonothioyl)amino]phenyl}acetamide" may participate in reactions specific to its thioamide and aniline groups. Additionally, the chemical properties such as reactivity towards nucleophiles or electrophiles, stability under various conditions, and potential catalytic activities could be inferred from studies on similar molecules.

Physical Properties Analysis

The physical properties of compounds like "N-{4-[(anilinocarbonothioyl)amino]phenyl}acetamide" can be characterized by their melting points, solubility in various solvents, and spectroscopic properties. These parameters are crucial for understanding the compound's behavior in different environments and for its purification and identification.

Chemical Properties Analysis

Chemical properties, including acidity or basicity (pKa), reactivity patterns, and the compound's behavior in chemical reactions, can be assessed through experimental and computational methods. Studies on similar acetamide derivatives highlight the importance of functional groups in determining the chemical behavior of these compounds (M. Duran, M. Canbaz, 2013).

科学的研究の応用

Ubiquitous Presence and Implications

Recent studies have highlighted the widespread presence of N-acetyl-4-aminophenol (a compound structurally related to N-{4-[(anilinocarbonothioyl)amino]phenyl}acetamide) in human urine, emphasizing its origins from both direct medication intake and environmental exposure to aniline or aniline-releasing substances. This research suggests a need for further investigation into the sources of such compounds and their potential anti-androgenic effects, as well as their implications for male reproductive health (Modick et al., 2014).

Chemoselective Acetylation in Drug Synthesis

The chemoselective acetylation of amino groups, as demonstrated in the synthesis of N-(2-Hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, showcases the potential of using similar acetylation techniques in the synthesis of related compounds. This process involves employing catalysts like Novozym 435 and highlights the importance of selecting suitable acyl donors for achieving desired product specificity (Magadum & Yadav, 2018).

Antitumor Activity of Derivatives

Research into N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which share a structural motif with N-{4-[(anilinocarbonothioyl)amino]phenyl}acetamide, has revealed significant antitumor activity against various human tumor cell lines. This suggests the potential of structurally related compounds in the development of novel anticancer agents (Yurttaş et al., 2015).

Corrosion Inhibition

A study on (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline, a compound with structural similarities, demonstrated its efficacy as a corrosion inhibitor for mild steel. This research highlights the potential of related compounds in protecting industrial materials from corrosion, linking their chemical properties to practical applications in materials science (Daoud et al., 2014).

特性

IUPAC Name |

N-[4-(phenylcarbamothioylamino)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3OS/c1-11(19)16-13-7-9-14(10-8-13)18-15(20)17-12-5-3-2-4-6-12/h2-10H,1H3,(H,16,19)(H2,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHCZUMCEGEZIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[(anilinocarbonothioyl)amino]phenyl}acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-methoxypropyl)-8-[(2-oxo-1(2H)-pyrimidinyl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5555005.png)

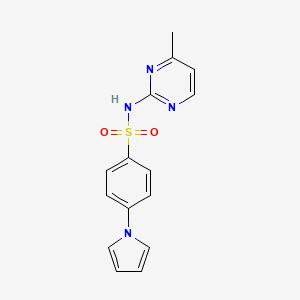

![4-(4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5555006.png)

![N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)bisspiro[2.3]hexane-1-carboxamide](/img/structure/B5555026.png)

![3-[2-oxo-2-(1-piperidinyl)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5555031.png)

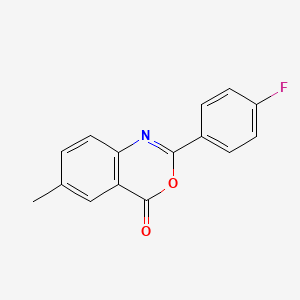

![2,5,6-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5555047.png)

![[4-(2-fluoro-4,5-dimethoxybenzyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5555057.png)

![5-(2-hydroxyethyl)-4-methyl-3-phenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5555064.png)

![5-bromo-N'-[4-(dimethylamino)benzylidene]-2-furohydrazide](/img/structure/B5555068.png)

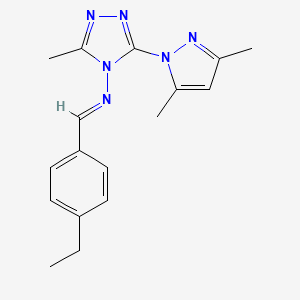

![8-(3-chlorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione](/img/structure/B5555076.png)

![1-(ethylsulfonyl)-N-[4-methyl-3-(2-oxo-1-pyrrolidinyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5555095.png)